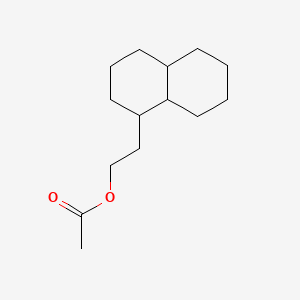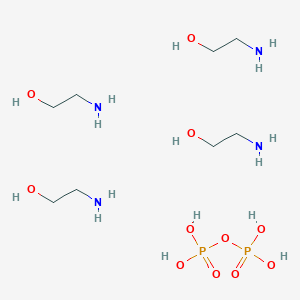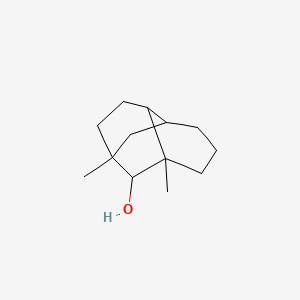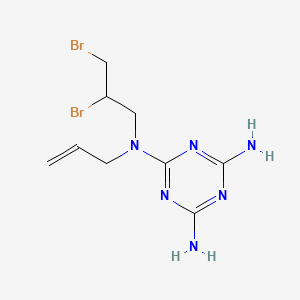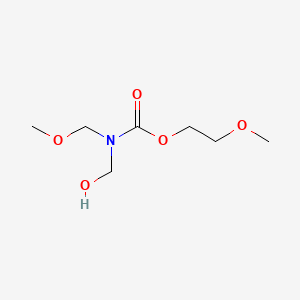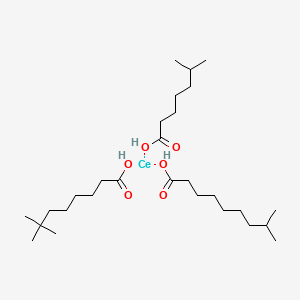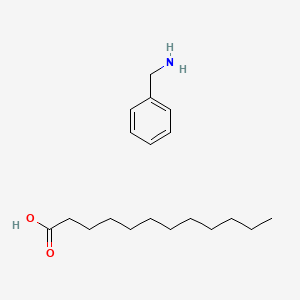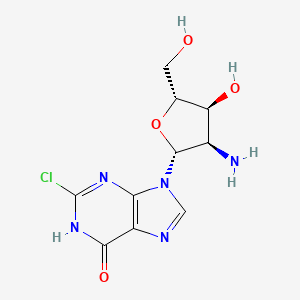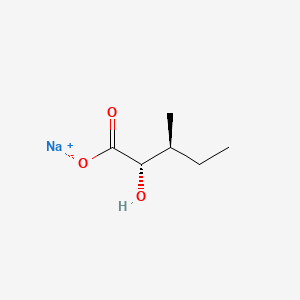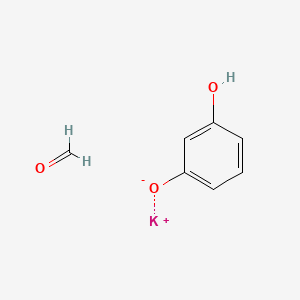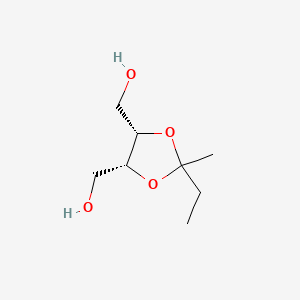
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions of appropriate precursors.
Introduction of Methoxy and Methyl Groups:
Formylation: The final step involves the formylation of the carbazole derivative to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
Oxidation: Formation of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carboxylic acid.
Reduction: Formation of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-methanol.
Substitution: Formation of various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-1,4-dimethyl-9H-carbazole
- 2,6-Dimethoxy-9H-carbazole-3-carbaldehyde
- 9-Ethyl-9H-carbazole-3-carbaldehyde
Uniqueness
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is unique due to the specific positioning of the methoxy, methyl, and aldehyde groups on the carbazole ring
Propiedades
Número CAS |
72237-82-2 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-8,17H,1-3H3 |
Clave InChI |
ONWQRYWVYUOPML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


